molecular formula C8H12O B8541548 4-Vinylcyclohexanone CAS No. 1740-64-3

4-Vinylcyclohexanone

Cat. No.: B8541548
CAS No.: 1740-64-3
M. Wt: 124.18 g/mol
InChI Key: FBOJROOHXLVIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Vinylcyclohexanone is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1740-64-3

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

4-ethenylcyclohexan-1-one

InChI

InChI=1S/C8H12O/c1-2-7-3-5-8(9)6-4-7/h2,7H,1,3-6H2

InChI Key

FBOJROOHXLVIEM-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC(=O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

103.3 g of the compound (22), 86.5 g of 98% formic acid and 200 mL of toluene were added to a reactor under nitrogen atmosphere, and stirred under refluxing and heating for 2 hours. After confirming that the reaction had been completed by GC analysis, the reaction mixture was poured into and mixed with 500 mL of brine at 0° C. The mixture was separated into an organic layer and an aqueous layer by standing still, so as to attain extraction to the organic layer. The resulting organic layer was fractionated and washed with brine, followed by drying over anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The resulting residue was distilled under reduced pressure to obtain 66.7 g of 4-vinylcyclohexanone (23) as a colorless transparent liquid.
Name
compound ( 22 )
Quantity
103.3 g
Type
reactant
Reaction Step One
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.